![molecular formula C13H17NOS B5728720 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine, also known as MMCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiolactam derivative that has been synthesized using different methods, and its mechanism of action is not yet fully understood.
作用機序
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine is not yet fully understood. However, it has been suggested that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine may act as a thiol-based antioxidant, as it contains a thiol group that can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have antioxidant effects by scavenging free radicals and protecting cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another advantage is its potential as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage. However, one limitation of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine. One direction is to investigate its potential as an antitumor agent in vivo, as most of the studies to date have been conducted in vitro. Another direction is to investigate its mechanism of action in more detail, as this is not yet fully understood. Additionally, further research could be conducted to investigate the potential of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to improve the solubility of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in water, which would make it easier to work with in lab experiments.
合成法
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been synthesized using several methods, including the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thiourea in the presence of a catalyst, and the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thioacetic acid. The yield of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine varies depending on the method used, and purification is required to obtain a pure compound.
科学的研究の応用
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been investigated for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been used as a reagent in the synthesis of various compounds. In materials science, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as a corrosion inhibitor.
特性
IUPAC Name |
(4-methoxy-3-methylphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-9-11(5-6-12(10)15-2)13(16)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQMXBGLUHBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-methylphenyl)(pyrrolidin-1-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


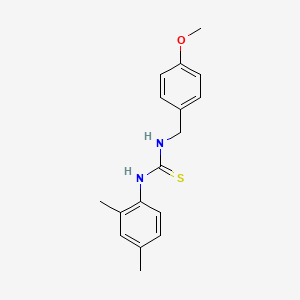
![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
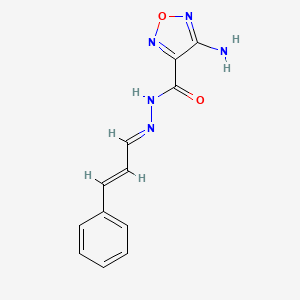
![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)
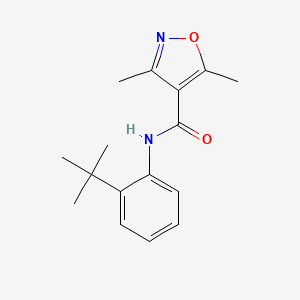
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

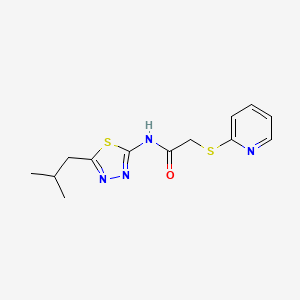
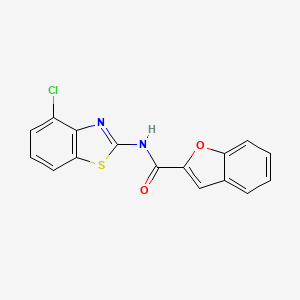
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)